6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Quinazoline Moiety: This step involves the coupling of the pyrimidinone core with 4-methylquinazoline, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, which are involved in signaling pathways, or other proteins critical for cell function.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)pyrimidin-4(3H)-one: Lacks the quinazoline moiety.
2-[(4-Methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the dimethoxyphenyl group.
6-Phenyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the dimethoxyphenyl and quinazoline moieties in 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one makes it unique. This combination can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-14-6-4-5-7-15(14)23-20(22-12)26-21-24-16(11-19(27)25-21)13-8-9-17(28-2)18(10-13)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMYTBPHCXPAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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